XEN445

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

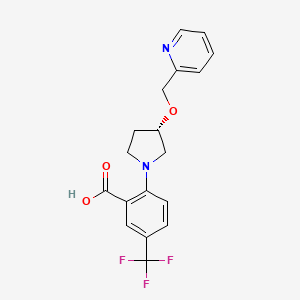

XEN445 ist ein potenter und selektiver Inhibitor der endothelialen Lipase mit einem IC50-Wert von 0,237 Mikromolar. Es zeigt gute Absorption, Verteilung, Metabolisierung und Ausscheidungseigenschaften und ist damit ein vielversprechender Kandidat für verschiedene wissenschaftliche Forschungsanwendungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann aus kommerziell erhältlichen Chemikalien synthetisiert werden. Die Synthese umfasst die Herstellung von (S)-2-(3-(Pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(Trifluormethyl)benzoesäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol, wobei das Endprodukt gereinigt wird, um einen hohen Reinheitsgrad zu erreichen .

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, kann die Verbindung in großen Mengen für Forschungszwecke hergestellt werden. Der Produktionsprozess beinhaltet die Hochskalierung der in Laborumgebungen verwendeten Synthesewege, um sicherzustellen, dass die Verbindung ihre Reinheit und Wirksamkeit behält .

Wissenschaftliche Forschungsanwendungen

XEN445 has a wide range of scientific research applications, including:

Chemistry: Used as a selective inhibitor in various biochemical assays to study the role of endothelial lipase in lipid metabolism

Biology: Employed in cellular studies to investigate the effects of endothelial lipase inhibition on high-density lipoprotein cholesterol levels

Medicine: Explored as a potential therapeutic agent for conditions related to lipid metabolism, such as cardiovascular diseases

Industry: Utilized in the development of new drugs and therapeutic agents targeting lipid metabolism pathways

Wirkmechanismus

Target of Action

XEN445, also known as “(S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid”, is a potent and selective inhibitor of Endothelial Lipase (EL) . EL plays a crucial role in the metabolism of high-density lipoprotein particles (HDL cholesterol), which is known as “protective” cholesterol because having high HDL levels can reduce the risk of heart disease and stroke .

Mode of Action

This compound interacts with EL, inhibiting its activity. The IC50 value for this compound, indicating its potency in inhibiting EL, is 0.237 μM . This interaction results in changes in lipid metabolism, particularly affecting the levels of HDL cholesterol .

Biochemical Pathways

The inhibition of EL by this compound affects the lipid metabolism pathway, specifically the breakdown of extracellular lipoproteins, triglycerides, and phospholipids . This results in an increase in plasma HDL cholesterol concentrations .

Pharmacokinetics

This compound has shown good ADME (Absorption, Distribution, Metabolism, and Excretion) and PK (Pharmacokinetic) properties .

Result of Action

The molecular effect of this compound’s action is the inhibition of EL, leading to changes in lipid metabolism . On a cellular level, this results in an increase in plasma HDL cholesterol concentrations, which can have beneficial effects in the context of cardiovascular health .

Biochemische Analyse

Biochemical Properties

XEN445 interacts with the enzyme endothelial lipase (EL), demonstrating a high degree of selectivity for EL compared to other lipases . The IC50 value of this compound for EL is 0.237 µM, indicating its potent inhibitory effect . This interaction with EL is critical for the biochemical role of this compound.

Cellular Effects

This compound has been shown to preferentially inhibit the proliferation of LipG-expressing triple-negative breast cancer (TNBC) cells . It also inhibits the self-renewal of cancer stem cells (CSCs) in vitro . This compound does not inhibit the invasiveness and CSC stemness of TNBC cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to EL, inhibiting its phospholipase activity . This inhibition disrupts the normal function of EL, leading to an increase in plasma HDL-cholesterol concentrations .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have not been explicitly reported in the literature. It has been observed that this compound can increase HDL cholesterol concentrations by 16% after three days and by 30% after nine days of dosing in wild-type mice .

Dosage Effects in Animal Models

In animal models, an oral dose of 30 mg/kg of this compound has been reported to increase HDL cholesterol concentrations . The specific effects of different dosages and any potential toxic or adverse effects at high doses have not been detailed in the available literature.

Metabolic Pathways

Given its role as an EL inhibitor, it is likely involved in lipid metabolism pathways, particularly those involving lipoproteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been explicitly reported in the literature. Given its role as an EL inhibitor, it is likely that it interacts with lipoprotein transport pathways .

Subcellular Localization

As an EL inhibitor, it is likely to be found wherever EL is present within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

XEN445 can be synthesized from commercially available chemicals. The synthesis involves the preparation of (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to achieve a high level of purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced in bulk quantities for research purposes. The production process involves scaling up the synthetic routes used in laboratory settings, ensuring that the compound maintains its purity and efficacy .

Analyse Chemischer Reaktionen

Reaktionstypen

XEN445 unterliegt hauptsächlich Inhibitionsreaktionen, die speziell auf die endotheliale Lipase abzielen. Es zeigt eine hohe Selektivität gegenüber hepatischer und Lipoproteinlipase .

Häufige Reagenzien und Bedingungen

Die in der Synthese von this compound verwendeten Reagenzien umfassen Pyridin, Trifluormethylbenzoesäure und verschiedene Lösungsmittel wie DMSO und Ethanol. Die Reaktionsbedingungen beinhalten häufig kontrollierte Temperaturen und spezifische pH-Werte, um eine optimale Ausbeute und Reinheit zu gewährleisten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist (S)-2-(3-(Pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(Trifluormethyl)benzoesäure, die die aktive Verbindung ist, die in verschiedenen Forschungsanwendungen verwendet wird .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als selektiver Inhibitor in verschiedenen biochemischen Assays verwendet, um die Rolle der endothelialen Lipase im Lipidstoffwechsel zu untersuchen

Biologie: Wird in Zellstudien eingesetzt, um die Auswirkungen der Inhibition der endothelialen Lipase auf die Konzentration von High-Density-Lipoprotein-Cholesterin zu untersuchen

Medizin: Wird als potenzieller Therapeutikum für Erkrankungen im Zusammenhang mit dem Lipidstoffwechsel, wie z. B. Herz-Kreislauf-Erkrankungen, erforscht

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf Stoffwechselwege des Lipidstoffwechsels abzielen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv die endotheliale Lipase hemmt, ein Enzym, das an der Hydrolyse von Phospholipiden im High-Density-Lipoprotein-Cholesterin beteiligt ist. Durch die Hemmung dieses Enzyms erhöht this compound die Konzentration von High-Density-Lipoprotein-Cholesterin im Plasma, was für die Herz-Kreislauf-Gesundheit von Vorteil ist . Die molekularen Ziele von this compound umfassen das aktive Zentrum der endothelialen Lipase, wo es bindet und das Enzym daran hindert, sein Substrat zu katalysieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lipoproteinlipase-Inhibitoren: Diese Verbindungen hemmen die Lipoproteinlipase, ein weiteres Enzym, das am Lipidstoffwechsel beteiligt ist, aber sie besitzen nicht die Selektivität für die endotheliale Lipase, die XEN445 besitzt

Hepatische Lipase-Inhibitoren: Diese Inhibitoren zielen auf die hepatische Lipase ab, die ebenfalls eine Rolle im Lipidstoffwechsel spielt, aber auch sie zeigen nicht die gleiche Selektivität für die endotheliale Lipase wie this compound

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner hohen Selektivität für die endotheliale Lipase gegenüber anderen Lipasen, wie z. B. hepatischer und Lipoproteinlipase. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle der endothelialen Lipase im Lipidstoffwechsel und für die Entwicklung gezielter Therapien für Herz-Kreislauf-Erkrankungen .

Eigenschaften

IUPAC Name |

2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGRERFNOKZQLO-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B611762.png)

![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)

![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)

![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)

![2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide](/img/structure/B611780.png)